molecular formula C18H23N5O5S2 B6496247 ethyl 4-(2-{[5-(2,5-dimethylfuran-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate CAS No. 1351647-19-2

ethyl 4-(2-{[5-(2,5-dimethylfuran-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate

Cat. No.: B6496247
CAS No.: 1351647-19-2
M. Wt: 453.5 g/mol
InChI Key: YKAWPRFHPXYKAU-UHFFFAOYSA-N
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Description

This compound, an intricate chemical entity, holds a variety of functional groups including a piperazine ring, a furan amido group, and a thiadiazolyl sulfanyl moiety. It likely finds applications in medicinal chemistry given its structural complexity, potentially involving bioactivity and the ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 4-(2-{[5-(2,5-dimethylfuran-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate typically involves multi-step organic synthesis. One could start with commercially available starting materials such as 2,5-dimethylfuran and various thiadiazoles. Key steps likely include:

  • Amide bond formation to introduce the furan amido group.

  • Formation of the thiadiazolyl sulfanyl linkage, possibly via nucleophilic substitution reactions.

  • Incorporation of the piperazine ring via acylation or other coupling reactions. These steps would require careful control of reaction conditions, such as temperature, solvent choice, and possibly catalysts, to achieve high yields and purity.

Industrial Production Methods: : Industrially, scaling up would involve optimizing each step for bulk synthesis, possibly through flow chemistry techniques to improve efficiency and reproducibility. The use of robust catalysts and greener solvents would also be considered to enhance sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: : This compound might undergo various reactions including:

  • Oxidation and reduction reactions affecting the thiadiazolyl and furan rings.

  • Substitution reactions, particularly on the piperazine and thiadiazolyl sulfanyl groups. Common Reagents and Conditions : For oxidation, reagents like potassium permanganate or chromium trioxide may be employed, while reductions might involve reagents like lithium aluminium hydride. Substitution reactions might use halogenated reagents or nucleophiles under mild conditions. Major Products : Depending on the reaction pathway, products could include various oxidized, reduced, or substituted derivatives, each potentially possessing distinct properties and bioactivities.

Scientific Research Applications

Chemistry: : The unique structure may facilitate studies on reactivity and interaction with other chemical entities, helping to develop new synthetic methodologies. Biology : The compound could be used as a probe to study biological pathways, given its potential to interact with specific biomolecules. Medicine : It might serve as a lead compound for developing new pharmaceuticals, targeting specific enzymes or receptors. Industry : Applications could include the creation of new materials with specialized properties, possibly in polymers or nanotechnology.

Mechanism of Action

The compound's mechanism of action would depend on its specific targets within a biological system. It might inhibit enzymes by binding to their active sites or interact with receptors to modulate cellular pathways. The presence of the amido, thiadiazolyl, and piperazine groups suggests multiple potential interaction points with proteins, nucleic acids, or membranes.

Comparison with Similar Compounds

Compared to other similar compounds:

  • Ethyl 4-(2-{[5-(2,5-dimethylfuran-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate: stands out for its structural diversity and the potential for multiple bioactive interactions.

  • Other similar compounds might include those with simpler thiadiazole or piperazine structures, but lacking the combined functionalities of this compound.

This complex molecule, with its diverse functionalities, holds significant promise across various fields, from basic research to potential therapeutic applications.

Biological Activity

Ethyl 4-(2-{[5-(2,5-dimethylfuran-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a complex organic compound that incorporates a piperazine moiety and a thiadiazole ring, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects based on current research findings.

Chemical Structure

The compound can be denoted by its molecular formula C14H20N4O3SC_{14}H_{20}N_{4}O_{3}S and has a molecular weight of approximately 320.40 g/mol. The presence of the thiadiazole and piperazine rings suggests potential interactions with biological targets.

Antimicrobial Activity

Research has shown that derivatives of thiadiazole exhibit significant antimicrobial properties. A study highlighted that compounds containing the 1,3,4-thiadiazole ring demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Specifically, derivatives with substitutions at the thiadiazole ring showed improved efficacy against Staphylococcus aureus and Escherichia coli with MIC values ranging from 4 to 8 μg/mL .

CompoundTarget BacteriaMIC (μg/mL)
Thiadiazole Derivative AS. aureus4
Thiadiazole Derivative BE. coli8

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro. Studies have indicated that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, derivatives of thiadiazole have shown IC50 values as low as 0.06 µM against non-small cell lung cancer cells (NCI-H522) and other types like MCF7 breast cancer cells .

Cancer Cell LineIC50 (µM)
NCI-H5220.06
MCF70.1

Anti-inflammatory Activity

The anti-inflammatory effects of compounds containing piperazine and thiadiazole moieties have also been noted in several studies. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models. For example, piperazine derivatives have been shown to decrease levels of TNF-alpha and IL-6 in experimental models .

Case Studies

  • Antimicrobial Screening : A study conducted on several thiadiazole derivatives indicated that modifications at the C-5 position of the thiadiazole ring enhanced antimicrobial activity significantly compared to unmodified counterparts.
  • Anticancer Efficacy : In vitro studies on several cancer cell lines demonstrated that the introduction of furan groups into the structure increased cytotoxicity against cancer cells by triggering apoptosis pathways.

Properties

IUPAC Name

ethyl 4-[2-[[5-[(2,5-dimethylfuran-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O5S2/c1-4-27-18(26)23-7-5-22(6-8-23)14(24)10-29-17-21-20-16(30-17)19-15(25)13-9-11(2)28-12(13)3/h9H,4-8,10H2,1-3H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAWPRFHPXYKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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